1,3,5-Triazine-2,4(1H,3H)-dithione
CAS No.: 13725-36-5
Cat. No.: VC17383867
Molecular Formula: C3H3N3S2
Molecular Weight: 145.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13725-36-5 |
|---|---|
| Molecular Formula | C3H3N3S2 |
| Molecular Weight | 145.21 g/mol |
| IUPAC Name | 1H-1,3,5-triazine-2,4-dithione |
| Standard InChI | InChI=1S/C3H3N3S2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8) |
| Standard InChI Key | VIQRAVLRWNDVCM-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=S)NC(=S)N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a six-membered 1,3,5-triazine ring, where two oxygen atoms in the canonical triazinone structure are replaced by sulfur atoms at positions 2 and 4. This substitution imparts distinct electronic and steric properties, influencing its reactivity and intermolecular interactions. The presence of thione groups (-S-) enhances its ability to participate in coordination chemistry and redox reactions .
Synthesis and Reactivity
One-Pot Multicomponent Synthesis
A catalyst-free, one-pot methodology has been developed for synthesizing 1,3,5-triazine-2,4(1H,3H)-dithione derivatives. This approach employs arylaldehydes, thiourea, and orthoformates as starting materials, enabling the construction of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones in moderate to good yields (29 examples reported) .
Reaction Mechanism
The synthesis proceeds via a dual role of thiourea:
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Cyclization: Thiourea reacts with arylaldehydes to form a thiosemicarbazone intermediate.
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Alkylation: The intermediate undergoes alkylation with orthoformates, leading to cyclocondensation and subsequent formation of the triazine ring .
Substrate Scope
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Arylaldehydes: Tolerates electron-donating (-OMe, -CH₃) and electron-withdrawing (-NO₂, -Cl) substituents.
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Orthoformates: Methyl, ethyl, and propyl orthoformates yield corresponding alkylthio derivatives.
Structural Characterization
Derivatives are characterized by:
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NMR spectroscopy: Distinct signals for aromatic protons (δ 6.8–7.5 ppm) and alkylthio groups (δ 1.2–3.0 ppm).
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X-ray crystallography: Confirms the planar triazine ring and sulfur participation in hydrogen-bonding networks .
Applications in Material Science
Coordination Chemistry
The thione groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or electronic applications .
Polymer Modification
Preliminary studies suggest utility in enhancing interfacial adhesion in polymer composites, though mechanistic details require further validation .
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